Product packaging for 2-Phenylbenzo[f]chromen-3-one(Cat. No.:CAS No. 13759-56-3)

2-Phenylbenzo[f]chromen-3-one

Cat. No.: B084637
CAS No.: 13759-56-3
M. Wt: 272.3 g/mol
InChI Key: PQXCUIMAWFHKHE-UHFFFAOYSA-N
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Description

2-Phenylbenzo[f]chromen-3-one, also known as this compound, is a useful research compound. Its molecular formula is C19H12O2 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12O2 B084637 2-Phenylbenzo[f]chromen-3-one CAS No. 13759-56-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13759-56-3

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

IUPAC Name

2-phenylbenzo[f]chromen-3-one

InChI

InChI=1S/C19H12O2/c20-19-16(13-6-2-1-3-7-13)12-17-15-9-5-4-8-14(15)10-11-18(17)21-19/h1-12H

InChI Key

PQXCUIMAWFHKHE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O

Other CAS No.

13759-56-3

Pictograms

Irritant

Synonyms

3-phenyl-5,6-benzocoumarin

Origin of Product

United States

The Significance of Benzopyran Systems in Chemical Biology Research

The benzopyran system, a heterocyclic structure formed by the fusion of a benzene (B151609) ring and a pyran ring, is a cornerstone in the architecture of a vast number of biologically active compounds. ijbpas.comresearchgate.netresearchgate.net This fundamental scaffold is prevalent in a plethora of natural products, including flavonoids, tocopherols (B72186) (like Vitamin E), and alkaloids, as well as in numerous synthetic compounds. ijbpas.comresearchgate.net The inherent structural features of benzopyrans, such as their ability to interact with a wide array of cellular targets like enzymes and receptors, underpin their diverse biological activities. ijbpas.comontosight.ai

The versatility of the benzopyran scaffold has made it a focal point in medicinal chemistry and drug discovery. researchgate.net Derivatives of this system have been shown to exhibit a remarkable range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, antimicrobial, antiviral, and anticoagulant activities. ijbpas.comresearchgate.netontosight.ainih.gov This broad spectrum of bioactivity has spurred extensive research into synthesizing and evaluating novel benzopyran analogues to address various diseases, including cancer, cardiovascular disorders, and neurological conditions. ijbpas.comontosight.ai The ability to modify the benzopyran core with different functional groups allows for the fine-tuning of its physicochemical and biological properties, making it a highly adaptable platform for developing targeted therapies. ontosight.ai

An Overview of the Chromenone Framework in Natural Products and Synthetic Compounds

Within the broader class of benzopyrans, the chromenone (or 4-chromone) framework is particularly noteworthy. nih.gov Structurally, chromenone consists of a benzene (B151609) ring fused to a γ-pyrone ring. This core is a key constituent in many naturally occurring polyphenolic compounds and a multitude of synthetic molecules with significant biological relevance. nih.gov The chromenone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurring presence in compounds with diverse and potent biological effects. nih.gov

Natural and synthetic compounds featuring the chromenone backbone have demonstrated a wide array of pharmacological activities. These include anticancer, anti-inflammatory, antioxidant, and antiviral properties. nih.gov The accessibility of the chromenone moiety for chemical modification makes it an attractive starting point for the design and synthesis of new therapeutic agents. nih.gov Researchers have successfully developed numerous chromenone derivatives with enhanced biological effects by introducing various substituents onto the core structure. nih.govrsc.org

The Research Trajectory of 2 Phenylbenzo F Chromen 3 One and Its Analogues

Classical Synthetic Approaches to Chromenone Derivatives

The foundational methods for constructing the chromenone ring system have been established for over a century and continue to be widely employed. These classical reactions, often named after their discoverers, provide reliable routes to a variety of chromenone derivatives.

Knoevenagel Condensation and Related Cyclization Reactions

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orgsciensage.info It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org In the context of chromenone synthesis, this reaction is often part of a domino sequence. For instance, the reaction between a salicylaldehyde (B1680747) derivative and a compound containing an active methylene group, such as malonic acid or its esters, can lead to the formation of a chromenone skeleton. researchgate.netorientjchem.org

A variation of this is the Doebner modification, which utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org The general mechanism involves the initial formation of an enol or enolate which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. Subsequent cyclization and dehydration afford the final chromenone product. orientjchem.org The reaction conditions can be tailored to control the outcome, and various catalysts, including ionic liquids and solid-supported reagents, have been developed to enhance the efficiency and environmental friendliness of the process. organic-chemistry.orgresearchgate.net

The versatility of the Knoevenagel condensation allows for the synthesis of a wide range of substituted chromenones by varying the salicylaldehyde and the active methylene components. sciensage.info For example, multicomponent reactions involving salicylaldehydes, malononitrile, and a third component can lead to complex chromene derivatives in a single step. academie-sciences.fr

Perkin Reaction Pathways

The Perkin reaction, discovered by William Henry Perkin in 1868, is a classical method for the synthesis of α,β-unsaturated aromatic acids. longdom.orgwikipedia.org The reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid, which acts as a base catalyst. wikipedia.orgbyjus.com

The synthesis of coumarins, the parent structure of chromenones, from salicylaldehyde using acetic anhydride and sodium acetate (B1210297) is a well-known application of the Perkin reaction. wikipedia.orgresearchgate.net The mechanism is generally understood to involve the formation of a carbanion from the anhydride, which then attacks the aldehyde carbonyl group. byjus.com A subsequent intramolecular acylation and elimination of a water molecule leads to the formation of the coumarin (B35378) ring. researchgate.net While this reaction is highly effective for many aromatic aldehydes, it is not generally applicable to simple aliphatic or aromatic ketones. sathyabama.ac.in

The Perkin reaction has been utilized to prepare a variety of substituted coumarins, which can serve as precursors for more complex derivatives. For instance, the reaction can be employed to synthesize coumarin-3-acetic acids, which are valuable intermediates for the construction of more elaborate structures, such as nonsymmetrical 3,3′-bicoumarins. nih.gov

Pechmann Condensation Protocols

The Pechmann condensation is a widely used and efficient method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions. wikipedia.orgresearchgate.net This reaction, discovered by Hans von Pechmann, involves an initial transesterification followed by an intramolecular cyclization and dehydration. sathyabama.ac.inwikipedia.org

The reaction is particularly effective with highly activated phenols, such as resorcinol, where it can be performed under milder conditions. wikipedia.org A variety of acid catalysts can be employed, including sulfuric acid, aluminum chloride, and more recently, environmentally benign solid acids and ionic liquids. mdpi.comiiste.orgderpharmachemica.commdpi.com The choice of catalyst can influence the reaction rate and yield. For example, the use of a high-speed ball mill mixer has been shown to provide a rapid and solvent-free protocol for the Pechmann condensation. mdpi.com

A variation of this reaction is the Simonis chromone (B188151) cyclization, where the reaction of phenols and β-ketoesters with phosphorus pentoxide yields a chromone instead of a coumarin. wikipedia.org The Pechmann condensation offers a direct route to 4-substituted coumarins, and its scope has been extended to the synthesis of a wide range of derivatives, including those fused to other ring systems, such as benzo[f]chromenones and benzo[g]chromenones. researchgate.netiiste.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are particularly valuable for the derivatization of heterocyclic cores like the chromenone scaffold.

Suzuki-Miyaura Coupling for Aryl Substitution

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used for the formation of biaryl linkages and has been applied to the synthesis and functionalization of chromenone derivatives.

For the synthesis of this compound analogs, the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents at various positions of the chromenone ring system. This is typically achieved by starting with a halogenated chromenone precursor, which can then be coupled with a suitable arylboronic acid. The reactivity of the halide (I > Br > Cl) often allows for selective couplings. libretexts.org

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. organic-chemistry.org Bulky, electron-rich phosphine (B1218219) ligands are often used to facilitate the reaction, particularly with less reactive aryl chlorides. libretexts.org This methodology provides a powerful means to generate libraries of substituted chromenones for various applications.

Sonogashira Coupling for Alkynylated Derivatives

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of alkynylated compounds and has found significant application in the preparation of functionalized chromenone derivatives. mdpi.com

This methodology allows for the direct introduction of an alkynyl group onto the chromenone scaffold, providing a versatile handle for further transformations. researchgate.net The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org The standard Sonogashira protocol utilizes a palladium catalyst, a copper(I) co-catalyst (typically copper iodide), and an amine base. organic-chemistry.org However, copper-free variations have been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

The Sonogashira coupling can be used to synthesize a variety of alkynylated chromenones, which can serve as key intermediates in the synthesis of more complex heterocyclic systems through subsequent cyclization reactions. mdpi.com For instance, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of furan-fused chromenones. organic-chemistry.org The regioselectivity of the coupling can often be controlled by the nature of the halide on the chromenone starting material. beilstein-journals.org

Advanced Synthetic Transformations

Advanced synthetic methods enable the construction of complex molecular architectures from the basic this compound skeleton. These transformations are key to expanding the library of available compounds for various applications.

The Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that can be employed to extend the π-conjugated system of this compound analogues. srmist.edu.in This reaction typically involves the base-catalyzed reaction between two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then dehydrate to yield a conjugated enone. srmist.edu.iniitk.ac.in For derivatives of this compound bearing a reactive methyl group (e.g., on the phenyl ring or the benzo moiety), a crossed or Claisen-Schmidt condensation with various aromatic aldehydes can be performed. srmist.edu.inrsc.org This strategy effectively lengthens the conjugated path, which is expected to cause a bathochromic (red) shift in the molecule's UV-Vis absorption spectrum. The reaction proceeds by the deprotonation of the acidic α-hydrogen of a ketone to form a reactive enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. uomustansiriyah.edu.iq Subsequent dehydration of the aldol addition product leads to the formation of a new, stable α,β-unsaturated ketone. srmist.edu.in

Table 1: Hypothetical Aldol Condensation of a Methyl-Substituted this compound Analogue with Various Aldehydes This table illustrates the expected outcome of extending the conjugated system. The starting material is a hypothetical 2-(p-tolyl)benzo[f]chromen-3-one.

Reactant AldehydeResulting StructureExpected λmax Shift
BenzaldehydeIntroduction of a styryl groupSignificant red shift
4-NitrobenzaldehydeIntroduction of a nitrostyryl groupStrong red shift
4-MethoxybenzaldehydeIntroduction of a methoxystyryl groupModerate red shift
CinnamaldehydeExtended vinylogous systemVery strong red shift

Photoinduced annulation offers a powerful and often environmentally benign method for synthesizing complex polycyclic aromatic systems from chromone precursors. rsc.org These reactions typically proceed without the need for catalysts or oxidants that are common in ground-state thermal reactions. rsc.orgacs.org For this compound, irradiation with a suitable light source, such as a high-pressure mercury lamp, can induce an intramolecular cyclization. rsc.org The mechanism is believed to involve a 6π-electrocyclization, a process analogous to the well-known stilbene-to-phenanthrene photocyclization. rsc.org This is followed by a Current time information in Bangalore, IN.jwent.net-hydrogen shift and subsequent keto-enol tautomerization to re-aromatize and form a stable polycyclic product. rsc.org This technique has been successfully applied to related 2,3-diphenyl-4H-chromen-4-ones to generate dibenzo[a,c]xanthen derivatives. rsc.org Applying this to this compound could lead to the formation of novel, highly condensed heterocyclic structures.

Table 2: Examples of Photoinduced Annulation in Chromone Systems

PrecursorReaction ConditionsPolycyclic ProductReference
2,3-diphenyl-4H-chromen-4-oneHigh-pressure Hg lamp, EtOH–H₂ODibenzo[a,c]xanthen-14-one rsc.org
4-Phenyl-3-(furan-2-yl)coumarinHigh-pressure Hg lamp, EtOH–H₂OH-Furo[2′,3′:3,4]naphtho[2,1-c]chromen-4-one acs.org
3-Iodoflavone and N-methylpyrroleHigh-pressure Hg lamp, MeCNBenzo[e]chromeno[2,3-g]indol-13(1H)-one derivative semanticscholar.org

The this compound scaffold contains an α,β-unsaturated carbonyl system, making it susceptible to nucleophilic conjugate addition (a Michael or 1,4-addition). wikipedia.org This reaction is a powerful tool for introducing a wide variety of functional groups at the β-carbon position relative to the carbonyl group. libretexts.org While direct nucleophilic addition to the carbonyl carbon (1,2-addition) is possible, 1,4-addition is often thermodynamically favored, as it preserves the stable carbonyl group in the final tautomerized product. wikipedia.orglibretexts.org The electrophilicity of the β-carbon is enhanced by conjugation with the carbonyl group. libretexts.org A diverse range of nucleophiles, including amines, thiols, and carbanions (such as those derived from malonates or Gilman reagents), can be employed to create new C-N, C-S, and C-C bonds, respectively. wikipedia.org

Table 3: Potential Nucleophilic Conjugate Additions to this compound

NucleophileReagent ExampleExpected Product Class
AmineMethylamine4-(Methylamino)-1,2-dihydro-2-phenylbenzo[f]chromen-3-one
ThiolBenzyl mercaptan4-(Benzylthio)-1,2-dihydro-2-phenylbenzo[f]chromen-3-one
EnolateDiethyl malonateDiethyl 2-((1,2-dihydro-3-oxo-2-phenylbenzo[f]chromen-4-yl)malonate)
CyanideHydrogen Cyanide4-Cyano-1,2-dihydro-2-phenylbenzo[f]chromen-3-one

Fusing additional heterocyclic rings onto the this compound core can significantly alter its biological and photophysical properties. The synthesis of thiazole-fused analogues is a common strategy. nih.gov A typical synthetic route commences with the functionalization of the chromenone core at the C-3 position. For instance, a 3-bromoacetyl derivative can be prepared via bromination of a 3-acetyl-2H-chromen-2-one precursor. researchgate.net This α-haloketone is a versatile electrophile that can react with various nucleophiles. The reaction of the 3-bromoacetyl derivative with thiourea (B124793) in a Hantzsch-type thiazole (B1198619) synthesis is a well-established method for constructing a fused thiazole ring. nih.govresearchgate.net This reaction provides a direct pathway to novel pentacyclic systems where the thiazole ring is annulated to the chromenone framework. This approach has been used to generate libraries of bioactive molecules from various natural product scaffolds. nih.govnih.gov

Table 4: General Synthetic Scheme for Thiazole-Fused Benzo[f]chromenones

StepStarting MaterialReagent(s)Intermediate/ProductPurpose
1This compoundAcetylating Agent3-Acetyl-2-phenylbenzo[f]chromen-oneIntroduce acetyl group for further functionalization
23-Acetyl-2-phenylbenzo[f]chromen-oneBrominating Agent (e.g., NBS)3-(Bromoacetyl)-2-phenylbenzo[f]chromen-oneCreate an electrophilic α-haloketone
33-(Bromoacetyl)-2-phenylbenzo[f]chromen-oneThioureaThiazole-fused 2-phenylbenzo[f]chromenoneForm the fused thiazole ring

Chemo- and Regioselectivity in Synthetic Protocols

Achieving selectivity is a cornerstone of modern organic synthesis, allowing for the precise modification of multifunctional molecules. rsc.org In the context of this compound and its derivatives, both chemoselectivity and regioselectivity are critical considerations.

Chemoselectivity , the preferential reaction of one functional group over another, is vital when synthesizing derivatives with multiple reactive sites. For example, if a derivative contains both a ketone and an ester, a reducing agent like sodium borohydride (B1222165) would selectively reduce the ketone without affecting the ester.

Regioselectivity , the control of the site of bond formation, is particularly relevant in nucleophilic additions to the α,β-unsaturated enone system of the chromenone core. organic-chemistry.org As discussed previously, nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). libretexts.org The outcome is influenced by several factors:

Nature of the Nucleophile: Hard nucleophiles (e.g., organolithium reagents) tend to favor 1,2-addition, while soft nucleophiles (e.g., Gilman cuprates, thiolates) preferentially undergo 1,4-addition.

Reaction Conditions: Reversible reaction conditions, often facilitated by weaker nucleophiles and protic solvents, tend to yield the thermodynamically more stable 1,4-adduct. libretexts.org Irreversible conditions with strong, hard nucleophiles typically favor the kinetically controlled 1,2-adduct.

Another example of regioselectivity is in electrophilic aromatic substitution on the phenyl or benzo rings. The existing substituents and the reaction conditions will direct incoming electrophiles to specific positions (ortho, meta, or para).

Table 5: Controlling Regioselectivity in Nucleophilic Additions to Enones

FactorCondition Favoring 1,2-Addition (Kinetic Control)Condition Favoring 1,4-Addition (Thermodynamic Control)
Nucleophile Hard Nucleophiles (e.g., R-Li, Grignard reagents)Soft Nucleophiles (e.g., R₂CuLi, Enolates, Amines, Thiols)
Temperature Low TemperatureHigher Temperature (allowing for reversibility)
Solvent Aprotic SolventsProtic or Aprotic Solvents
Additives -Lewis acids can sometimes alter selectivity

Reaction Optimization and Process Monitoring Techniques (e.g., NMR Spectroscopy)

Efficient synthesis relies on the optimization of reaction conditions, a process greatly aided by modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time or near-real-time monitoring of chemical reactions. jwent.net By acquiring NMR spectra at various time points, chemists can track the consumption of reactants, the formation of products, and the appearance of any intermediates or byproducts. jwent.netmdpi.com

This quantitative data allows for the precise determination of reaction kinetics and endpoints, facilitating the optimization of parameters such as:

Temperature

Reaction time

Catalyst loading

Reagent stoichiometry

Benchtop NMR spectrometers can be installed directly in a fume hood and coupled with flow reactors for continuous, online monitoring. jwent.net For the synthesis of this compound, which can be prepared through the cyclization of a chalcone (B49325) precursor, ¹H NMR could be used to monitor the disappearance of the characteristic alkene protons of the chalcone and the appearance of the signals corresponding to the final chromenone product. mdpi.com

Table 6: Illustrative Use of ¹H NMR for Monitoring a Synthetic Transformation (Reaction: Cyclization of 1-(2-hydroxynaphthalen-1-yl)-3-phenylprop-2-en-1-one to this compound)

SpeciesKey ¹H NMR Signal (Hypothetical δ, ppm)Observation During Reaction
Starting Chalcone α,β-Alkene Protons (δ 6.5-7.5, doublets)Signal intensity decreases over time
Starting Chalcone Phenolic -OH (δ ~10.0, broad singlet)Signal disappears upon cyclization
Product Chromenone New Aromatic/Vinylic Proton (e.g., H-1)New signal appears and increases in intensity
Internal Standard Tetramethylsilane (TMS)δ 0.0 (Constant reference signal)

Mass Spectrometry Techniques

Information on the molecular ion peak and the fragmentation pattern is essential for confirming the molecular weight and structure.

Without access to peer-reviewed studies containing this specific data for this compound, a scientifically accurate article that adheres to the requested detailed outline cannot be generated.

High-Resolution Mass Spectrometry and API-ES Mass Spectral Data

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. For this compound (C₁₉H₁₂O₂), the theoretical exact mass can be calculated and then compared with the experimental value obtained from HRMS to confirm its molecular formula with high accuracy. The expected monoisotopic mass is 272.08373 u.

Atmospheric Pressure Ionization-Electrospray (API-ES) is a soft ionization technique commonly coupled with mass spectrometry to analyze organic compounds, often yielding the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. In the analysis of related coumarin and chromone derivatives, API-ES has been effectively used for their structural elucidation. researchgate.net For this compound, one would expect to observe a prominent ion corresponding to the protonated molecule at m/z 273.09156. The observation of this ion, along with the high-resolution data, provides unambiguous confirmation of the compound's identity and elemental composition. The fragmentation pattern in the mass spectrum can also offer valuable structural information.

Table 1: Theoretical Mass Data for this compound
Compound NameMolecular FormulaTheoretical Monoisotopic Mass (u)Expected [M+H]⁺ Ion (m/z)
This compoundC₁₉H₁₂O₂272.08373273.09156

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λmax) are characteristic of the chromophoric system. The extended π-system of the benzo[f]chromen-3-one core, coupled with the phenyl substituent at the 2-position, is expected to result in significant absorption in the UV-A and UV-B regions.

Table 2: UV-Vis Absorption Data for a Related Benzo[f]chromen-3-one Derivative
CompoundSolventAbsorption Maxima (λmax, nm)Reference
1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-oneVarious260-349 scholaris.ca

Single Crystal X-ray Diffraction (SC-XRD) Analysis for Solid-State Structure

While a crystal structure for this compound is not publicly available, data from the closely related compound, 3-(4-Iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one, offers significant insight into the expected structural features. researchgate.net The analysis of this analog revealed a monoclinic crystal system with a P2₁/n space group. researchgate.net Such data is crucial for understanding the planarity of the fused ring system and the orientation of the phenyl group relative to the coumarin core. The dihedral angle between the naphthyl and phenyl rings in the analogue was found to be 72.48 (11)°. researchgate.net Similar structural parameters would be anticipated for this compound.

Table 3: Crystallographic Data for a Related Benzo[f]chromen-1-one Derivative
ParameterValue
Compound3-(4-Iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.0481 (3)
b (Å)18.2185 (8)
c (Å)12.6391 (6)
β (°)104.947 (4)
Volume (ų)1568.02 (12)
Z4

Data from reference researchgate.net.

Fluorescence Emission Spectroscopy and Photophysical Property Determination

Fluorescence spectroscopy is a powerful technique to study the photophysical properties of luminescent molecules. Benzo[f]chromen-3-one derivatives are known to exhibit fluorescence, with their emission characteristics being sensitive to their structural features and the surrounding environment.

Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence emission at a longer wavelength. The difference between the absorption and emission maxima is known as the Stokes shift. A related compound, 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one, displays fluorescence emission in the range of 400–485 nm, with a significant Stokes' shift of 13,993–18,495 cm⁻¹. scholaris.ca The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, is another key parameter. For some benzocoumarin derivatives, moderate to high quantum yields have been reported. For instance, certain 4-carboalkoxybenzo[h]coumarins exhibit quantum yields ranging from 1–36%. The specific substituents and the solvent polarity can significantly influence the quantum yield and the emission wavelength.

Table 4: Photophysical Data for Related Benzo[f]chromen-3-one Derivatives
CompoundEmission Maxima (λem, nm)Stokes Shift (cm⁻¹)Reference
1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one400-48513993-18495 scholaris.ca

Theoretical and Computational Chemistry Investigations of 2 Phenylbenzo F Chromen 3 One

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netut.ac.ir It is widely employed for calculating the properties of molecules, including their optimized geometries and electronic distributions. nih.gov TD-DFT is an extension used to study the properties of molecules in their excited states, making it invaluable for predicting spectroscopic behavior. arxiv.orgarxiv.org

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For chromene derivatives, DFT methods, such as those employing the B3LYP functional, are commonly used to determine structural parameters like bond lengths, bond angles, and dihedral angles. nih.govbohrium.com

The electronic structure of a molecule describes the distribution and energy of its electrons. Analysis of the electronic structure can reveal important information about charge distribution, molecular electrostatic potential (MEP), and the nature of chemical bonds. While specific computational studies providing the optimized geometry and detailed electronic structure analysis for 2-Phenylbenzo[f]chromen-3-one were not found in the available search results, such studies on related chromene compounds have been performed. nih.govbohrium.com These analyses typically involve calculating Mulliken charges to understand the charge distribution on each atom and generating MEP maps to identify electrophilic and nucleophilic sites within the molecule. bohrium.com

Prediction of Spectroscopic Properties (Absorption and Emission)

TD-DFT is a robust method for calculating the electronic absorption and emission spectra of organic molecules. arxiv.orgarxiv.org It provides information on excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and oscillator strengths, which relate to the intensity of the absorption bands. nih.gov By optimizing the molecular geometry in the first excited state, it is also possible to calculate fluorescence (emission) spectra. arxiv.org

The choice of the DFT functional and basis set is crucial for obtaining accurate spectral predictions. arxiv.org Benchmarking studies have shown that functionals like B3LYP, B3P86, and B3PW91 can provide reliable results for the optical properties of various organic fluorophores. arxiv.org Although no specific TD-DFT calculations detailing the absorption and emission wavelengths for this compound are available in the search results, studies on similar chromene-based dyes demonstrate that TD-DFT can effectively predict their UV-visible spectra and investigate properties like intramolecular charge transfer. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. These orbitals are key to understanding electronic transitions and chemical reactivity. irjweb.comwuxiapptec.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

HOMO-LUMO Energy Gaps and Molecular Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions and is considered a "soft" molecule. hakon-art.com The HOMO-LUMO gap is a fundamental descriptor derived from FMO analysis that helps in rationalizing the behavior of molecules in chemical reactions. wuxiapptec.comresearchgate.net Specific calculated values for the HOMO, LUMO, and the energy gap for this compound were not available in the provided search results.

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular charge transfer (ICT) is a photophysical process where electronic charge is redistributed within a molecule upon photoexcitation. nih.gov FMO analysis is instrumental in understanding ICT, as this process often involves the transition of an electron from a molecular region characterized by the HOMO to a region characterized by the LUMO. mdpi.com In push-pull chromophores, where electron-donating and electron-accepting groups are present, ICT can lead to significant changes in the molecule's dipole moment and spectroscopic properties. researchgate.net The nature of the excited state can be influenced by structural rearrangements, leading to phenomena such as twisted intramolecular charge transfer (TICT), which can affect the fluorescence efficiency. nih.gov A detailed computational analysis of the ICT mechanism specific to this compound has not been found in the search results.

Global Reactivity Descriptors (GRDs)

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. nih.govajchem-a.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. nih.govajchem-a.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates a molecule's polarizability. Soft molecules are generally more reactive. hakon-art.comnih.gov

Electronegativity (χ): The power of a molecule to attract electrons. It is defined as the negative of the chemical potential (χ = -μ). hakon-art.comajchem-a.com

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η). hakon-art.comrasayanjournal.co.in

These descriptors are valuable for comparing the reactivity of different molecules. researchgate.net While the theoretical framework for GRDs is well-established, specific calculated values for this compound are not present in the search results.

Hardness and Softness Indices

In the framework of Density Functional Theory (DFT), chemical hardness (η) and its inverse, softness (S), are crucial quantum chemical descriptors for predicting the reactivity and stability of a molecule. ijarset.comresearchgate.net A hard molecule is characterized by a large gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), making it less reactive and more stable. ias.ac.innih.gov Conversely, a soft molecule has a small HOMO-LUMO gap, indicating higher polarizability and greater chemical reactivity. ijarset.com

The hardness and softness are calculated using the energies of the HOMO and LUMO as follows:

Hardness (η) = (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

For chromene and coumarin (B35378) derivatives, which are structurally similar to this compound, DFT calculations have been employed to determine these reactivity parameters. For instance, a study on a coumarin-based pyrano-chromene derivative calculated its chemical hardness to be 0.094 eV and its softness to be 5.266 eV, indicating significant reactivity associated with a low band gap. nih.gov These values suggest that such compounds are reactive, which can be a desirable trait for applications in materials science and drug design. ijarset.com

Table 1: Global Reactivity Descriptors for a Related Chromene Derivative nih.gov
ParameterSymbolValue (eV)
HOMO-LUMO Gap (Egap)ΔE5.168
Hardnessη0.094
SoftnessS5.266

Charge Distribution Analysis

Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule, providing insights into its electronic structure, dipole moment, and polarizability. niscpr.res.inresearchgate.netwikipedia.org This analysis plays a vital role in understanding the electrostatic interactions and identifying the potential reactive sites of a molecule. researchgate.net The calculation partitions the total electron density among the constituent atoms. uni-muenchen.de

In molecules like this compound, a Mulliken charge analysis would be expected to show a significant negative charge on the highly electronegative oxygen atom of the carbonyl group (C=O). This accumulation of negative charge makes the oxygen atom a prime site for electrophilic attack. Conversely, the carbon atom of the carbonyl group would carry a partial positive charge, rendering it susceptible to nucleophilic attack. researchgate.net Computational studies on other chromene derivatives have confirmed that oxygen and nitrogen atoms tend to possess the highest negative charges. semanticscholar.org It is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation. wikipedia.orguni-muenchen.de

Table 2: Expected Mulliken Charge Distribution on Key Atoms of this compound
AtomExpected ChargeReactivity Implication
Carbonyl Oxygen (O)NegativeSite for electrophilic attack
Carbonyl Carbon (C)PositiveSite for nucleophilic attack
Aromatic Carbon AtomsVariable (Slightly negative or positive)Contributes to overall electronic landscape
Hydrogen AtomsPositiveGenerally less reactive sites

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to analyze the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. ijarset.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent areas with intermediate potential. ijarset.com

For this compound, the MEP map would clearly identify the carbonyl oxygen as a region of high negative electrostatic potential (red), consistent with its role as a primary site for electrophilic and hydrogen bonding interactions. semanticscholar.orgresearchgate.net The hydrogen atoms of the phenyl and benzo rings would likely be depicted in shades of blue, indicating positive potential. Such maps are invaluable for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that transforms the complex, delocalized molecular orbitals into localized, intuitive Lewis-like structures (bonds and lone pairs). materialsciencejournal.orgwikipedia.orgwisc.edu This approach allows for the detailed investigation of intramolecular interactions, such as hyperconjugation, which involves charge delocalization from occupied (donor) Lewis-type orbitals to unoccupied (acceptor) non-Lewis orbitals. materialsciencejournal.orgwikipedia.org

In this compound, significant hyperconjugative interactions are expected due to its extensive π-conjugated system and the presence of lone pairs on the oxygen atoms. Key interactions would include:

n → π : Delocalization of lone pair electrons (n) from the carbonyl and ether oxygen atoms into the antibonding π orbitals of the aromatic rings and the C=C double bond.

π → π : Delocalization of electrons from the occupied π orbitals of the phenyl and benzo rings into adjacent empty π orbitals.

These interactions lead to a widespread delocalization of electron density across the molecular framework, which is a key factor in determining the molecule's electronic and optical properties. materialsciencejournal.org NBO analysis on related chromone (B188151) derivatives has confirmed the presence of strong intermolecular hydrogen bonding and hyperconjugative interactions responsible for their bioactivity. nih.gov

Table 3: Principal Hyperconjugative Interactions Expected in this compound
Donor NBO (i)Acceptor NBO (j)Interaction TypeStabilization Effect
LP (Ocarbonyl)π* (C=C)n → πHigh stabilization energy, significant charge transfer
LP (Oether)π (C=Caromatic)n → πContributes to electron delocalization into the ring system
π (C=Caromatic)π (C=Caromatic)π → π*Key to aromatic stability and delocalization

Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer (ICT) often exhibit nonlinear optical (NLO) properties. nih.gov These materials can alter the phase, frequency, or amplitude of incident light, making them valuable for applications in optoelectronics, optical switching, and telecommunications. nih.govutwente.nl The NLO response of a molecule is primarily described by its hyperpolarizability.

The structure of this compound, featuring a donor (ether oxygen) and an acceptor (carbonyl group) connected by a π-conjugated bridge (aromatic rings), is characteristic of a D-π-A system, which is a common motif for NLO chromophores. proquest.com The electronic delocalization and charge transfer from the donor to the acceptor upon excitation can lead to a large change in dipole moment, resulting in a significant NLO response. researchgate.net

Computational studies on various coumarin and chromene derivatives have confirmed their potential as NLO materials. nih.govresearchgate.netresearchgate.net DFT calculations are commonly used to predict the first hyperpolarizability (β) and second hyperpolarizability (γ) of these compounds. nih.govresearchgate.net The results of such studies indicate that the strategic placement of electron-donating and -withdrawing groups can effectively tune the NLO properties of the coumarin scaffold. researchgate.net Therefore, this compound is a promising candidate for NLO applications, though experimental validation and specific theoretical calculations are required to quantify its performance. nih.govnih.gov

Molecular Polarizability and Hyperpolarizability Calculations

The response of a molecule's charge distribution to an external electric field is described by its polarizability (α) and hyperpolarizability (β). These properties are crucial for understanding nonlinear optical (NLO) behavior, which is prominent in molecules with extensive π-conjugation, such as this compound.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for calculating the electronic structure and properties of molecules, including polarizability and hyperpolarizability. thenucleuspak.org.pkasrjetsjournal.orgsemanticscholar.org For coumarin derivatives, DFT calculations, often using hybrid functionals like B3LYP, have been employed to predict their NLO properties. thenucleuspak.org.pkmdpi.com The total polarizability (α₀) and the first static hyperpolarizability (β₀) are key metrics derived from these calculations. ias.ac.in A higher β₀ value indicates a stronger NLO response, which is desirable for applications in optoelectronics. ias.ac.in

The structure of this compound, featuring a fused aromatic system and a phenyl substituent, creates a large, delocalized π-electron network. This extended conjugation is expected to result in significant charge transfer characteristics and, consequently, a high hyperpolarizability value. ias.ac.in Computational studies on similar styryl coumarins have shown that the choice of DFT functional (both global and range-separated hybrids) can influence the computed values, but consistently predict substantial NLO responses. ias.ac.in The analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) further elucidates the charge distribution and intramolecular charge transfer that give rise to these NLO properties. thenucleuspak.org.pkmdpi.com

Table 1: Representative Calculated Polarizability and Hyperpolarizability Values for a Coumarin Derivative using DFT. Note: This table is illustrative and based on data for related coumarin compounds to demonstrate typical computational outputs.

Parameter Description Illustrative Value
α₀ (a.u.) Total static dipole polarizability 2.5 x 10⁻²³ esu
β₀ (a.u.) Total static first hyperpolarizability 1.8 x 10⁻³⁰ esu

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by a network of non-covalent intermolecular interactions. Computational tools provide profound insights into the nature and relative importance of these forces, which dictate the crystal packing.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. mdpi.comrsc.orgrsc.org The Hirshfeld surface is generated based on the electron distribution of a molecule, allowing for the mapping of different properties onto it. A key property is the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. mdpi.com Short contacts, indicative of strong interactions like hydrogen bonds, appear as distinct red spots on the d_norm surface. mdpi.com

Complementing the 3D surface, two-dimensional fingerprint plots are generated, which summarize all intermolecular contacts by plotting the distance from the surface to the nearest atom inside (d_i) versus the distance to the nearest atom outside (d_e). mdpi.comnih.gov These plots allow for the quantitative decomposition of the Hirshfeld surface into contributions from different interaction types. For a molecule like this compound, the primary contacts expected are H···H, C···H/H···C, O···H/H···O, and C···C interactions. nih.gov The large number of hydrogen atoms would make H···H contacts the most abundant, while O···H and C···C contacts would signify hydrogen bonding and π-stacking, respectively. nih.gov

Table 2: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Phenyl-Substituted Heterocyclic Compounds. Note: This table is illustrative, based on data for analogous crystal structures, to show the expected distribution of contacts for this compound.

Contact Type Description Typical Contribution (%)
H···H Interactions between hydrogen atoms 45 - 55%
C···H / H···C Interactions between carbon and hydrogen atoms 20 - 25%
O···H / H···O Corresponds to C-H···O hydrogen bonds 5 - 10%
C···C Corresponds to π-π stacking interactions 5 - 10%
Other N···H, C···N, etc. < 5%

The crystal packing of this compound is expected to be stabilized by a combination of weak hydrogen bonds and π-π stacking interactions. In the absence of strong hydrogen bond donors (like -OH or -NH), weaker C-H···O interactions are anticipated to play a significant role. These interactions would involve the carbonyl oxygen atom of the pyrone ring acting as a hydrogen bond acceptor and C-H groups from the aromatic rings of neighboring molecules acting as donors.

Given the molecule's extensive aromatic system, π-π stacking interactions are a critical factor in its solid-state architecture. rsc.org These interactions occur between the electron-rich π-systems of the phenyl group and the benzo[f]chromen-3-one core of adjacent molecules. mdpi.com Quantum chemical calculations and analysis of crystal structure databases show that aromatic stacking is often not a perfectly cofacial (face-to-face) arrangement but is instead parallel-displaced or T-shaped to minimize electrostatic repulsion. nih.gov The geometry of these interactions is defined by parameters such as the centroid-to-centroid distance between rings and the slip angles. mdpi.com

Table 3: Typical Geometric Parameters for π-π Stacking Interactions in Aromatic Systems. Note: This table provides expected values for this compound based on data from related aromatic compounds.

Parameter Description Typical Value Range
Centroid-Centroid Distance The distance between the geometric centers of two interacting aromatic rings. 3.6 - 4.0 Å
Inter-planar Angle The angle between the planes of the two interacting aromatic rings. 0 - 10°
Slip Angle The angle between the centroid-centroid vector and the normal of one of the ring planes. 15 - 30°

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable in drug discovery for predicting how a ligand, such as this compound, interacts with a biological target, typically a protein receptor. ias.ac.innih.govsemanticscholar.org Benzo[f]chromene derivatives have been identified as promising scaffolds for anticancer agents, making the study of their ligand-receptor interactions particularly relevant. researchgate.netbenthamscience.commdpi.com

Molecular docking predicts the binding mode and affinity of a ligand within the active site of a target protein. nih.gov The process involves generating multiple conformations (poses) of the ligand and scoring them based on how well they fit the binding pocket and the favorable interactions they form. These interactions include hydrogen bonds, hydrophobic contacts, and π-π stacking with amino acid residues like phenylalanine, tyrosine, or tryptophan. For benzo[f]chromene derivatives, docking studies have suggested potential inhibition of targets such as the TGF-βI receptor and anti-apoptotic proteins like Bcl-2. nih.govsemanticscholar.org

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted protein-ligand complex over time. nih.gov An MD simulation models the atomic movements of the system, providing insights into the dynamic behavior of the complex. researchgate.netfrontiersin.org Key analyses include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates conformational stability, and the Radius of Gyration (Rg), which measures the compactness of the protein. researchgate.netresearchgate.net A stable complex will typically show low and converged RMSD values throughout the simulation. researchgate.net MD simulations provide a more dynamic and realistic view of the binding, confirming the stability of key interactions identified in docking. nih.govnih.gov

Table 4: Illustrative Molecular Docking Results for a Ligand-Protein Complex. Note: This table is a hypothetical representation of docking results for this compound with a protein target, based on studies of similar compounds.

Parameter Description Illustrative Result
Binding Energy (kcal/mol) The estimated free energy of binding. More negative values indicate stronger binding. -8.5
Interacting Residues Key amino acids in the protein's active site that form contacts with the ligand. Tyr204, Phe218, Leu250, Arg254
Types of Interactions The nature of the non-covalent bonds formed between the ligand and the receptor. π-π stacking with Phe218; Hydrogen bond with Arg254; Hydrophobic interactions with Leu250.

Structure Activity Relationship Sar Studies of 2 Phenylbenzo F Chromen 3 One Derivatives

Elucidating the Impact of Substituent Effects on Biological Activity

Positional and Electronic Influence of Aromatic Substituents

The biological activity of 2-phenylbenzo[f]chromen-3-one derivatives is significantly influenced by the nature and position of substituents on both the phenyl and benzo[f]chromen-3-one rings. Research has shown that both electron-donating and electron-withdrawing groups can modulate the biological effects of these compounds, which include anticancer and enzyme inhibitory activities.

In the context of anticancer activity, studies on related benzo[h]chromene derivatives have provided valuable insights. For instance, the presence of electron-withdrawing groups at the para-position of the phenyl ring has been shown to be favorable for both the potency and selectivity of these compounds against cancer cells. researchgate.net Specifically, derivatives with substituents like nitro groups have demonstrated potent antiproliferative effects. nih.gov Conversely, electron-donating groups, such as methoxy (B1213986) groups, have also been associated with significant anticancer activity. nih.govomicsonline.org The position of these substituents is also crucial. For example, in a series of 2-phenyl-4H-chromen-4-one derivatives, a methylsulfonyl group at the para position of the C-2 phenyl ring was found to be a key pharmacophore for selective COX-2 inhibition. researchgate.net

The influence of substituents extends to other biological activities as well. In the inhibition of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism, the position of substituents on the chromone (B188151) ring is critical. nih.govjmb.or.kr For example, chromone derivatives with a benzyloxy substituent at the C6 position exhibit potent MAO-B inhibition, while those with the same substituent at the C5 position are significantly less active. nih.gov

The following table summarizes the effects of various substituents on the biological activity of this compound and related chromene derivatives:

Compound Class Substituent Position Effect on Biological Activity Reference
2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrileElectron-withdrawing groups (e.g., NO2)para-position of phenyl ringIncreased anticancer potency and selectivity researchgate.net
4H-benzo[h]chromenesMethoxy group-Enhanced antitumor activity nih.gov
2-Phenyl-4H-chromen-4-oneMethylsulfonyl grouppara-position of C-2 phenyl ringPotent and selective COX-2 inhibition researchgate.net
Chromone derivativesBenzyloxy groupC6 of chromone ringPotent MAO-B inhibition nih.gov
Chromone derivativesBenzyloxy groupC5 of chromone ringWeaker MAO-B inhibition nih.gov
2-Phenyl indole (B1671886) derivativesElectron-donating groups (e.g., hydroxyl, methoxy)Phenyl ringIncreased antioxidant activity omicsonline.org

Role of Conjugated Systems in Modulating Activity and Optical Properties

The extensive π-conjugated system of the this compound scaffold is a key determinant of its biological activity and optical properties. This system, which encompasses the fused rings and the phenyl substituent, plays a crucial role in the molecule's ability to interact with biological targets, often through intercalation with DNA or interactions with enzyme active sites. researchgate.net

Alterations to this conjugated system can significantly impact the compound's properties. For instance, the introduction of additional aromatic or heterocyclic rings can extend the π-system, which may enhance biological activity. nih.gov The planarity and rigidity of the conjugated system are also important factors.

Furthermore, the conjugated nature of these molecules gives rise to interesting optical properties, such as fluorescence. This has been exploited in studies investigating their interaction with DNA, where changes in fluorescence can be used to monitor binding events. researchgate.net The electronic properties of the conjugated system, which can be tuned by the introduction of various substituents, also influence the molecule's reactivity and stability. Computational studies, such as Density Functional Theory (DFT) analysis, have been employed to understand the electronic structure and predict the reactivity of these compounds. nih.govrsc.orgrsc.org These studies have shown that modifications to the conjugated system can alter the molecule's frontier molecular orbitals (FMOs), which in turn can affect its biological and optical properties. nih.govrsc.org

Stereochemical Considerations in Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in the biological activity of this compound derivatives. wikipedia.orgyoutube.com While many studies focus on the effects of different substituents, the spatial orientation of these groups can also significantly influence how a molecule interacts with its biological target.

For derivatives with chiral centers, the individual enantiomers can exhibit different potencies and selectivities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can therefore differentiate between the enantiomers of a drug molecule. Although specific studies on the stereochemistry of this compound are not extensively detailed in the provided search results, the general principles of stereochemistry in drug action are well-established and would apply to this class of compounds. wikipedia.orgyoutube.com

The synthesis of specific stereoisomers is often a key step in drug development to isolate the more active or less toxic form of a compound. Techniques like Fischer projections are used to represent the stereochemistry around a chiral center. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is valuable for understanding the key structural features that govern the activity of this compound derivatives and for predicting the activity of new, unsynthesized compounds.

QSAR studies on related heterocyclic compounds have demonstrated the utility of this approach. For example, 2D- and 3D-QSAR models have been developed for various classes of compounds, including inhibitors of enzymes like cyclin-dependent kinases (CDKs). scispace.commdpi.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model.

For this compound derivatives, a QSAR model could help to identify the optimal combination of substituents and structural features for a desired biological activity, such as anticancer or enzyme inhibitory effects. The statistical robustness of a QSAR model is crucial and is typically assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.govmdpi.com

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a crucial step in modern drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.govscirp.orgsemanticscholar.org For this compound derivatives, identifying the key pharmacophoric features can guide the design of new, more potent and selective analogs.

A typical pharmacophore for a this compound derivative might include features such as aromatic rings, hydrogen bond donors and acceptors, and hydrophobic groups. nih.govscirp.org For instance, in the case of COX-2 inhibitors based on the 2-phenyl-4H-chromen-4-one scaffold, the p-MeSO2 substituent on the C-2 phenyl ring was identified as a key pharmacophoric element. researchgate.net

Once a pharmacophore model is established, it can be used for virtual screening of large compound databases to identify new molecules that fit the model and are therefore likely to be active. nih.govscirp.org This approach, combined with traditional medicinal chemistry strategies, can significantly accelerate the lead optimization process. Lead optimization involves systematically modifying the structure of a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties.

Mechanistic Insights from Ligand-Target Interactions (Computational and Experimental Correlation)

Understanding the detailed interactions between a ligand and its biological target at the molecular level is fundamental for rational drug design. For this compound derivatives, a combination of computational and experimental techniques is employed to elucidate these interactions.

Computational methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding mode of a ligand within the active site of a target protein. arxiv.orgcnag.catnih.gov These methods can predict the key amino acid residues involved in the interaction and help to explain the observed structure-activity relationships. For example, molecular docking studies of 2-phenyl-4H-chromen-4-one derivatives in the active site of COX-2 have shown that the p-MeSO2 substituent interacts favorably with a secondary pocket of the enzyme. researchgate.net

Experimental techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, can provide high-resolution structural information about the ligand-target complex, confirming the predictions from computational models. The correlation between computational predictions and experimental results is crucial for validating the binding models and for guiding further drug design efforts. These combined approaches have been successfully applied to understand the inhibitory mechanisms of various enzyme inhibitors, including those targeting monoamine oxidases. nih.govnih.gov

Mechanistic Investigations of Biological Activities of 2 Phenylbenzo F Chromen 3 One and Its Analogues Preclinical

Anticancer and Antiproliferative Mechanisms

The anticancer and antiproliferative properties of 2-Phenylbenzo[f]chromen-3-one and its analogues have been a significant area of preclinical research. These compounds have demonstrated the ability to impede the growth of various cancer cell lines through multiple mechanisms, including the disruption of cellular proliferation pathways, induction of programmed cell death (apoptosis), and modulation of the cell cycle.

Derivatives of benzo[f]chromen-3-one have shown potent growth inhibitory activity against a range of human cancer cell lines. For instance, a series of substituted aminomethylbenzocoumarin derivatives displayed significant growth inhibition against lung carcinoma (A549), breast cancer (MCF7), and melanoma (A375) cell lines researchgate.net. Similarly, novel coumarin-chalcone hybrids have been evaluated for their anti-proliferative effects on both estrogen receptor-positive (MCF-7) and negative (MDA-MB-435) breast cancer cell lines nih.gov.

The anti-proliferative effects are not limited to a single cancer type. One study synthesized a new biscoumarin, 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) (C35), which exhibited strong cytostatic effects on the proliferation of lung cancer cells plos.org. The research indicated that C35 inhibited the proliferation of H1299 and Lewis lung cancer cells in a dose-dependent manner plos.org. The mechanism of action for some of these compounds may involve the inhibition of critical oncogenic drivers like the Forkhead Box M1 (FOXM1) transcription factor, which is known to promote cancer cell proliferation nih.gov.

Table 1: Antiproliferative Activity of Selected Benzo[f]chromen-3-one Analogues

Compound/Analogue Cancer Cell Line Observed Effect Reference
Aminomethylbenzocoumarin derivatives (8a, 8f, 8h) A549 (lung), MCF7 (breast), A375 (melanoma) Excellent growth inhibitory activity researchgate.net
Coumarin-chalcone hybrid (5b) MCF-7 (ER-positive breast cancer) Higher potential than Adriamycin, comparable to Tamoxifen nih.gov
3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) (C35) H1299 and Lewis (lung cancer) Strong cytostatic effects, dose-dependent inhibition plos.org

In addition to inhibiting proliferation, analogues of this compound can trigger programmed cell death, or apoptosis, and interfere with the normal progression of the cell cycle in cancer cells. Several novel agents based on these scaffolds are being investigated for their ability to induce apoptosis and/or inhibit the cell cycle nih.gov.

For example, certain benzo[h]chromene derivatives have been shown to suppress the growth of human acute myeloid leukemia (HL-60) cells by inducing cell cycle arrest at the G1/S phase nih.gov. This cell cycle arrest is accompanied by the triggering of apoptosis through both extrinsic (Fas/Caspase 8) and intrinsic (Bcl-2/Caspase 3) pathways nih.gov. The study observed that these compounds led to a decrease in the protein expression of Bcl-2, CDK-2, and CyclinD1, while increasing the expression of caspases 3 and 8, and Fas nih.gov. Similarly, other studies on related compounds have demonstrated the induction of G1 phase cell cycle arrest and apoptosis in colorectal cancer cells mdpi.com. The progression of the cell cycle is closely linked to proteins like the retinoblastoma protein (Rb) and the transcription factor E2F1, and disruption of their interaction can lead to apoptosis researchgate.net.

A key molecular target for many anticancer compounds is tubulin. The inhibition of tubulin polymerization disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis mdpi.com. Several chromene derivatives have been identified as potent inhibitors of tubulin polymerization mdpi.comresearchgate.net.

One such compound, OAT-449, was found to disrupt microtubule polymerization in a manner similar to the well-known chemotherapeutic agent vincristine nih.gov. This disruption leads to impairments in vital processes like the connection of chromatids to kinetochores before cell division, activating cell cycle checkpoints nih.gov. Another chromene derivative, Crolibulin (EPC2407), is an effective tubulin polymerization inhibitor that has advanced to clinical trials researchgate.netresearchgate.net. Docking studies suggest that some of these compounds bind to the colchicine binding site on β-tubulin, thereby inhibiting tubulin assembly mdpi.commdpi.comnih.gov.

Table 2: Tubulin Polymerization Inhibition by Chromene Derivatives

Compound IC50 for Tubulin Assembly Target Site Reference
OAT-449 3 µM (in vitro) Microtubules nih.gov
Compound 12a (a CA-4 analogue) 2.06 µM Colchicine binding site mdpi.com
Compounds 15 and 16 (ADAMs) 2.8-3.7 µM Colchicine binding site nih.gov
Crolibulin (EPC2407) Effective inhibitor (concentration not specified) Tubulin researchgate.netresearchgate.net

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

Inflammation is a critical process in many diseases, and its modulation is a key therapeutic strategy nih.gov. Benzo(f)chromen-3-one and its derivatives have been investigated for their anti-inflammatory properties. At the molecular level, inflammation is regulated by numerous mediators, with the transcriptional factor Nuclear Factor-kappa B (NF-κB) acting as a central regulator ejmanager.com.

Computational studies suggest that Benzo(f)chromen-3-one has the potential to act as an inhibitor of NF-κB, a key regulatory molecule that is chronically activated in various inflammatory ailments ejmanager.com. The activation of NF-κB by inflammatory stimuli leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukins (e.g., IL-6) ejmanager.com.

Experimental studies on related 2-phenyl-4H-chromen-4-one derivatives have confirmed their anti-inflammatory activity. These compounds were found to suppress the release of pro-inflammatory cytokines by inhibiting the TLR4/MAPK signaling pathway in RAW264.7 cells nih.gov. Specifically, one promising compound was shown to downregulate the expression of nitric oxide (NO), IL-6, and TNF-α nih.govnih.gov. The modulation of these inflammatory mediators is a key mechanism behind the observed anti-inflammatory effects of these compounds nih.govnih.gov.

Antimicrobial Efficacy and Mechanisms of Action

The search for new antimicrobial agents is a global health priority. Chromene derivatives, including those related to this compound, have been synthesized and evaluated for their ability to combat microbial pathogens researchgate.net.

Several studies have reported the synthesis of functionalized 2-(heteroaryl)-3H-benzo[f]chromen-3-ones and their evaluation as antibacterial agents researchgate.net. These compounds belong to the broader class of coumarins, which are known to possess varied biological activities, including antibacterial properties researchgate.net.

Research has shown that many newly synthesized chromene derivatives exhibit moderate to high antibacterial activity researchgate.net. The specific antibacterial efficacy can vary depending on the chemical structure of the derivative and the bacterial species being tested. For example, in one study, certain 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives showed weak to moderate activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Klebsiella pneumoniae) bacteria nih.gov. The activity of flavonoids and related polyphenols is often attributed to mechanisms like the inhibition of bacterial enzymes such as DNA gyrase or interference with energy metabolism mdpi.com. The presence and position of certain functional groups on the chromene scaffold are critical for their antibacterial activity mdpi.com.

Antifungal Properties

The antifungal potential of chromone (B188151) derivatives has been an area of active investigation. While specific studies on this compound are limited, research on related chromenol derivatives provides insights into their antifungal mechanisms. For instance, a series of 1H-1,2,4-triazole functionalized chromenols have demonstrated notable antifungal activity. Of fourteen tested compounds, twelve were found to be more active than the reference drugs ketoconazole and bifonazole nih.gov. The most potent compounds, 3k and 3n, exhibited Minimum Inhibitory Concentration (MIC) values ranging from 22.1–184.2 µM and 71.3–199.8 µM, respectively, against various fungal strains nih.gov. The most susceptible fungus was identified as Trichoderma viride, whereas Aspergillus fumigatus showed the most resistance nih.gov. Molecular docking studies suggest that these compounds may exert their antifungal effect through the inhibition of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis nih.gov.

CompoundFungal StrainMIC (µM)Reference
Compound 3kVarious Fungi22.1–184.2 nih.gov
Compound 3nVarious Fungi71.3–199.8 nih.gov
Ketoconazole (Reference)Various Fungi- nih.gov
Bifonazole (Reference)Various Fungi- nih.gov

Antiviral Activities (e.g., Anti-HIV, SARS-CoV-2 Main Protease Inhibition)

The antiviral properties of this compound analogues, particularly against Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), have been explored.

Anti-HIV Activity: Research into 3-phenylcoumarins, which are structurally related to this compound, has revealed potential anti-HIV activity. A study synthesizing fourteen 3-phenylcoumarin derivatives found that three compounds inhibited HIV replication with IC50 values below 25 µM researchgate.net. The mechanism of action for some of these compounds is believed to involve the inhibition of NF-κB and the viral Tat protein, both of which are crucial for HIV transcription and replication researchgate.net. Specifically, sulfanylphenylcoumarin 11 was identified as a potent inhibitor of HIV replication nih.gov.

SARS-CoV-2 Main Protease Inhibition: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs. Coumarin (B35378) derivatives have been investigated as potential inhibitors of this enzyme. One study synthesized and evaluated a series of coumarin-based derivatives for their ability to inhibit SARS-CoV-2 Mpro. Compound 3 in this study demonstrated comparable inhibitory activity to chloroquine, with an IC50 of 15.0 µg/mL researchgate.net. Several other derivatives also showed significant inhibition of Mpro enzymatic activity at a concentration of 100 µM researchgate.net. Molecular docking studies suggest that these coumarin scaffolds can effectively bind to the active site of the Mpro enzyme researchgate.netresearchgate.net. For instance, coumarin-1,2,4-triazole hybrids have shown excellent potency against Mpro in silico, with binding affinities better than some standard drugs like chloroquine and lopinavir figshare.comijprajournal.com.

Compound Class/DerivativeVirusTargetActivity (IC50/Inhibition %)Reference
3-PhenylcoumarinsHIV-1Replication<25 µM researchgate.net
Sulfanylphenylcoumarin 11HIV-1ReplicationPotent Inhibitor nih.gov
Coumarin Derivative 3SARS-CoV-2Mpro15.0 µg/mL researchgate.net
Coumarin-1,2,4-triazole hybrid 14bSARS-CoV-2Mpro-9.5 kcal/mol (Binding Affinity) figshare.comijprajournal.com
Coumarin-1,2,4-triazole hybrid 14cSARS-CoV-2Mpro-9.2 kcal/mol (Binding Affinity) figshare.comijprajournal.com

Antitubercular Activity against Mycobacterial Strains

Chromone-based compounds have shown promise as antitubercular agents. A study on chromone embedded researchgate.netnih.govacs.org-triazole derivatives revealed significant inhibitory activity against Mycobacterium tuberculosis H37Rv. Seven of the synthesized compounds exhibited Minimum Inhibitory Concentrations (MICs) in the range of 1.56–12.5 µg/mL acs.org. The most potent compound, 6s, had a MIC of 1.56 µg/mL, which is more active than the standard drug ethambutol acs.org. Molecular docking studies suggest that these compounds may target the enoyl-acyl carrier protein reductase (InhA) of M. tuberculosis acs.org. While this study does not directly investigate this compound, it highlights the potential of the broader chromone scaffold in developing new antitubercular drugs. Other studies on substituted chromones have also reported antimycobacterial activity against M. tuberculosis and M. fortuitum ecnu.edu.cn.

Compound SeriesMycobacterial StrainActivity (MIC)Reference
Chromone embedded researchgate.netnih.govacs.org-triazolesM. tuberculosis H37Rv1.56–12.5 µg/mL acs.org
Compound 6sM. tuberculosis H37Rv1.56 µg/mL acs.org
Substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl Furans and PyrrolesM. tuberculosis H37Rv1.6 µg/mL (for compound 11a) nih.govmdpi.com
4-Methyl-7-Substituted Coumarin HybridsM. tuberculosis H37Rv0.625 µg/mL (for compounds 3k and 3m) researchgate.net

Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Scavenging

Derivatives of 2H-chromen-2-one have been evaluated for their antiradical and antioxidant properties. These compounds have demonstrated the ability to scavenge various reactive oxygen species (ROS), contributing to their potential therapeutic effects. The antioxidant mechanism often involves the donation of a hydrogen atom or an electron to neutralize free radicals.

In one study, the antioxidant activity of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives was investigated. These compounds exhibited significant antiradical activity, particularly against the DPPH radical researchgate.net. Quantum-chemical calculations indicated that the highest occupied molecular orbital (HOMO), which is associated with electron-donating ability, is localized on the propenone fragment of these molecules, supporting their radical scavenging potential researchgate.net. Another study on 2H-chromen-2-one derivatives also established their moderate antiradical activity in various assays researchgate.net.

Compound ClassAssayObserved ActivityReference
(E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivativesDPPH radical scavengingActive researchgate.net
2H-chromen-2-one derivativesMultiple antiradical assaysModerate activity researchgate.net
2-Phenyl Chromen-4-onesDPPH free radical methodModerate antioxidant activity nih.gov

Enzyme Inhibition Studies

A significant area of research for analogues of this compound is their potent inhibition of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism and a key target for the treatment of type 2 diabetes. A series of novel 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives were rationally designed and synthesized, demonstrating remarkable potency as DPP-4 inhibitors nih.govacs.org.

Starting from a natural product lead, isodaphnetin, researchers achieved a significant boost in potency through structural modifications. The most potent compounds, 22a and 24a, exhibited IC50 values of approximately 2.0 nM nih.govacs.org. These compounds were found to have good pharmacokinetic profiles, with compound 22a demonstrating a stable pharmacological effect nih.govacs.org.

CompoundDPP-4 Inhibition (IC50)Reference
Compound 22a~2.0 nM nih.govacs.org
Compound 24a~2.0 nM nih.govacs.org

The selective inhibition of cyclooxygenase-2 (COX-2) is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Flavonoids, including neoflavonoids to which this compound belongs, have been investigated for their COX-2 inhibitory activity researchgate.net.

While direct studies on this compound are not extensively documented, research on flavonoids suggests that certain structural features are crucial for COX-2 inhibition. For example, some flavonols and flavones containing a 2,3-double bond have been shown to act as preferential inhibitors of COX-2 in docking studies . The anti-inflammatory action of NSAIDs is primarily due to the inhibition of COX-2, which is responsible for the synthesis of pro-inflammatory prostaglandins nih.gov. The development of selective COX-2 inhibitors aims to target this enzyme specifically, thereby reducing the side effects associated with the inhibition of the constitutively expressed COX-1 enzyme nih.gov. Further research is needed to specifically evaluate the COX-2 selective inhibitory potential of this compound and its analogues.

α-Glucosidase Inhibition

Analogues of this compound, particularly flavone and coumarin derivatives, have demonstrated significant inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion. nih.gov Inhibition of this enzyme can delay glucose absorption and reduce postprandial blood glucose levels, making it a critical target for managing type 2 diabetes. nih.gov

Preclinical studies have identified several potent inhibitors from this chemical class. For instance, a synthetic flavone derivative, 2-(benzo[d] researchgate.netnih.govdioxol-5-yl)-4H-chromen-4-one (BDC), showed dose-dependent inhibition of α-glucosidase with a maximum inhibition of 99.3% at a concentration of 27.6 µM. ijbpas.com This was significantly more potent than the standard drug, acarbose. ijbpas.com Kinetic analyses revealed that BDC acts as a non-competitive inhibitor. ijbpas.com Similarly, a series of coumarin-linked 2-phenylbenzimidazole derivatives exhibited substantial anti-α-glucosidase activity, with IC₅₀ values ranging from 10.8 µM to 119.5 µM, compared to acarbose's IC₅₀ of 750.0 µM. The most potent of these, compound 5k, displayed a competitive inhibition pattern. nih.gov

These findings highlight that the chromen-one backbone is a promising scaffold for developing novel α-glucosidase inhibitors. The mechanism of inhibition can vary from non-competitive to competitive, suggesting that different analogues interact with the enzyme at either the active site or allosteric sites. nih.govijbpas.com

Table 1: α-Glucosidase Inhibitory Activity of this compound Analogues

Compound/Analogue IC₅₀ Value (µM) Inhibition Type Reference
2-(benzo[d] researchgate.netnih.govdioxol-5-yl)-4H-chromen-4-one (BDC) ~27.6 (Max Inhibition) Non-competitive ijbpas.com
Coumarin-2-phenylbenzimidazole derivative (5k) 10.8 ± 0.1 Competitive nih.gov
Acarbose (Reference) 750.0 Competitive nih.govijbpas.com
1-deoxynojirimycin (Reference) 52.02 - nih.gov

Cholinesterase (ChE) and Monoamine Oxidase (MAO) Inhibitory Activities

The development of multi-target-directed ligands is a key strategy in treating complex neurodegenerative conditions like Alzheimer's disease. cabidigitallibrary.org Analogues of this compound, including coumarins, chromones, and homoisoflavonoids, have been investigated as dual inhibitors of both cholinesterases (ChE) and monoamine oxidases (MAO). cabidigitallibrary.orgresearchgate.net Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine, while inhibition of MAO-B helps to modulate other key neurotransmitters involved in memory and cognition. cabidigitallibrary.orgnih.gov

Studies on homoisoflavonoid derivatives have identified compounds with a balanced inhibitory profile against both AChE and MAO-B, with IC₅₀ values in the low micromolar range. researchgate.net Kinetic studies revealed that these compounds can act as mixed-type inhibitors of AChE and irreversible inhibitors of MAO-B. researchgate.net Similarly, certain benzothiazolone derivatives showed potent and selective inhibition of BChE over AChE, with the most active compound exhibiting an IC₅₀ value of 1.21 μM and acting as a reversible, non-competitive inhibitor. ijpsonline.com These findings suggest that the core structure of this compound is a viable template for designing multi-target ligands for neurodegenerative diseases. cabidigitallibrary.org

Modulation of Nuclear Receptors (e.g., Aryl Hydrocarbon Receptor (AhR), Hepatic X Receptor (HXR))

Nuclear receptors are critical regulators of various physiological processes, and their modulation presents therapeutic opportunities.

Aryl Hydrocarbon Receptor (AhR): The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses. researchgate.net Flavonoids, which are structurally analogous to this compound, are the largest group of natural AhR ligands in the human diet. researchgate.net Depending on their specific structure, these compounds can act as either agonists or antagonists of AhR. For example, studies in Caco2 colon cancer cells have shown that different flavonoids can either induce or inhibit the expression of AhR target genes like CYP1A1 and UGT1A1. The binding orientation of these molecules within the AhR ligand-binding pocket appears to dictate their functional effect. This structure-dependent modulation indicates that this compound and its derivatives have the potential to be potent and selective AhR modulators, which could be beneficial in inflammatory conditions. researchgate.net

Hepatic X Receptor (HXR): The Hepatic X Receptor, more commonly known as the Liver X Receptor (LXR), plays a central role in regulating the homeostasis of cholesterol, fatty acids, and glucose. LXRs are activated by oxysterols and function as master regulators of lipid metabolism. Natural products with diverse chemical structures are a valuable source of novel LXR ligands. LXRs exist as two isoforms, LXRα and LXRβ, which form heterodimers with the retinoid X receptor (RXR) to control gene expression. While direct studies on this compound are limited, the general ability of small, lipophilic molecules to act as ligands for nuclear receptors suggests that this compound class could potentially modulate LXR activity. Such modulation could have significant implications for metabolic diseases like atherosclerosis and non-alcoholic fatty liver disease.

Other Pharmacological Effects (e.g., Anticoagulant, Antifertility, Neuroprotective)

Preclinical research has uncovered a range of other potential therapeutic applications for this class of compounds.

Anticoagulant: Coumarin derivatives, which are structurally related to the chromen-3-one core, are well-known for their anticoagulant properties. Their mechanism of action typically involves the inhibition of vitamin K-epoxide reductase, an enzyme crucial for the biosynthesis of several clotting factors. Studies on synthetic 4-hydroxycoumarin derivatives have identified compounds with potent anticoagulant activity in vivo, as measured by an increase in prothrombin time (PT). Some derivatives have shown even higher activity than the commonly used anticoagulant, warfarin. This suggests that the this compound scaffold could be a starting point for the development of new antithrombotic agents.

Antifertility: Flavonoids and coumarins have been investigated for their effects on fertility. researchgate.net Their activity is often linked to their ability to interact with estrogen receptors, leading to uterotropic and anti-implantation effects. researchgate.net Studies have shown that certain flavonoids can act as anti-implantation and abortifacient agents in female rats. The antifertility action can be attributed to various mechanisms, including hormonal changes, lytic degeneration of the zygote, or its rapid expulsion from the reproductive tract. The potency of these compounds varies significantly based on their specific chemical structure. researchgate.net

Neuroprotective: A newly synthesized chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), a close analogue, has demonstrated significant neuroprotective effects against excitotoxicity, a key factor in neurodegenerative disorders. In primary cultured rat cortical cells, BL-M was shown to inhibit neuronal cell damage induced by glutamate or NMDA. Its mechanism of action involves potent antioxidant activity, including the inhibition of intracellular reactive oxygen species and lipid peroxidation. Furthermore, BL-M was found to increase the phosphorylation of ERK1/2 and the cAMP response element-binding protein (CREB), a signaling pathway crucial for neuronal survival. This dual mechanism of antioxidant and cell-signaling modulation suggests that derivatives of this compound could be beneficial for neurodegenerative diseases associated with both oxidative stress and excitotoxicity.

Advanced Research Applications in Materials Science and Technology

Fluorescent Probes and Bioimaging Agents

Fluorescent organic small molecules (FOSMPs) are increasingly utilized in bioimaging due to their high sensitivity, good photostability, and biocompatibility. mdpi.comnih.gov The core structure of 2-Phenylbenzo[f]chromen-3-one, a type of benzocoumarin, makes it a promising scaffold for the development of fluorescent probes. These probes are designed with three main components: a fluorophore (the signal-reporting group), a recognition site (for specific interaction with an analyte), and a linker. The fluorescence characteristics of these probes can be modulated by their environment, making them sensitive tools for tracking and monitoring biological molecules and processes. mdpi.com

Derivatives of coumarins, the parent class of this compound, have been successfully developed for the detection of various biologically relevant species such as metal ions, reactive oxygen species, and small biological molecules. mdpi.com For instance, coumarin-based probes have been engineered to detect cysteine (Cys) in living cells, demonstrating low toxicity and high membrane permeability which are crucial for in vivo imaging. mdpi.com The development of single-benzene-based fluorophores (SBBFs) highlights a trend towards creating smaller, less disruptive probes for bioimaging, a category where derivatives of this compound could be designed to fit. nih.gov

The potential for two-photon fluorescence is another exciting avenue for these compounds. Small molecule probes with strong one- and two-photon excited fluorescence are highly valuable for bioimaging, offering deeper tissue penetration and lower phototoxicity. researchgate.net Fluorene-derived two-photon fluorescent probes have been successfully used for the specific imaging of organelles like the endoplasmic reticulum and lysosomes. rsc.org Given the structural similarities and photophysical properties, this compound derivatives could be engineered for similar advanced bioimaging applications.

Table 1: Examples of Coumarin-Based Fluorescent Probes and Their Bioimaging Applications

Probe Type Analyte Application Key Features
Cysteine Probe Cysteine (Cys) Live cell imaging Low toxicity, high membrane permeability
Tyrosinase Probe Tyrosinase Detection in living cells Fast fluorescence kinetics
H2S Probe Hydrogen Sulfide (H2S) Imaging in human embryonic kidney cells Ratiometric fluorescence

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The unique photochemical and photophysical properties of coumarin (B35378) dyes, the broader class to which this compound belongs, make them suitable for applications in optoelectronic devices. researchgate.net Specifically, they have been utilized as blue, green, and red dopants in organic light-emitting diodes (OLEDs). researchgate.net The introduction of a heterocyclic substituent at the 3-position of the coumarin scaffold can significantly extend the lasing range and enhance fluorescent properties, a principle that applies to the design of materials for OLEDs. researchgate.net

The benzo-annelated structure of this compound, which extends the aromatic system compared to simple coumarins, is advantageous for these applications. This extended conjugation can lead to longer emission wavelengths and improved charge-transporting properties, which are critical for efficient OLED performance. Research into 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives has shown that these compounds exhibit fluorescence in the blue region of the spectrum, a key color for full-color display technology. researchgate.net

While direct studies on this compound in OLEDs are not extensively documented, the performance of its derivatives suggests its potential. The key is to engineer molecules with high quantum yields and good thermal and photochemical stability to ensure the longevity and efficiency of the OLED device.

Table 2: Photophysical Properties of a Representative Benzothiazolyl-3H-benzo[f]chromen-3-one Derivative

Compound Absorption Max (λabs) in CHCl3 (nm) Emission Max (λem) in CHCl3 (nm) Stokes Shift (nm) Quantum Yield (Φf)

Data is illustrative and based on derivatives of the core structure.

Laser Dye Development

Coumarin derivatives are a well-established class of laser dyes, valued for their high fluorescence quantum yields and broad tunability. researchgate.netresearchgate.net The efficiency of a laser dye is dependent on several factors, including its ability to absorb pump light effectively and to dissipate energy radiatively (fluorescence) rather than through non-radiative pathways like intersystem crossing to the triplet state. nih.gov Excessive triplet-state losses are a common drawback for laser dyes, leading to reduced laser efficiency. nih.gov

Structural modifications to the coumarin core can significantly influence these properties. For example, the introduction of an amino group can enhance the fluorescence rate and reduce triplet-state losses, thereby improving laser performance. nih.gov The rigid, planar structure of this compound provides a good foundation for a laser dye, and further functionalization could optimize its performance for specific wavelength ranges.

While specific data on this compound as a laser dye is limited in the provided context, the general principles of coumarin laser dye design are applicable. The goals for developing new laser dyes include extending the wavelength coverage, increasing efficiency, and improving photochemical stability. researchgate.net The benzo[f]chromen-3-one scaffold contributes to shifting the emission to longer wavelengths compared to simpler coumarins, which could help in extending the available range of laser dyes.

Table 3: Comparison of Photophysical Properties of Different Coumarin Laser Dyes

Dye Functional Group Fluorescence Rate (kflu) Intersystem Crossing Rate (kISC) Phosphorescence Rate (kpho)
Dye 3 -NH2, -CH3 High Low Low
Dye 4 -NH2, -CF3 High Lower Lower

This table illustrates the effect of substituents on the photophysical rates of coumarin dyes, which is a key consideration in laser dye development. nih.gov

Sensing Applications (e.g., Chemical Chemo-sensors)

Chemosensors are molecules that produce a detectable signal, often a change in color or fluorescence, in the presence of a specific analyte. The development of selective and sensitive chemosensors is a vibrant area of research. Coumarin and chromene-based structures are excellent platforms for designing chemosensors due to their inherent fluorescence, which can be modulated by interactions with analytes. nih.govrsc.org

For example, a coumarin-based chemosensor has been developed for the detection of Sn2+ ions, exhibiting fluorescence quenching upon binding. nih.gov This sensor was also shown to be non-toxic and suitable for cellular imaging. Similarly, chromene-triazole-pyrimidine hybrid molecules have been synthesized for the selective "turn-off" fluorescence detection of Fe3+ ions with a very low limit of detection. rsc.org

The this compound framework can be functionalized with specific recognition units to create chemosensors for a wide variety of analytes, including metal ions and biologically important molecules. The design of these sensors often relies on mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or chelation-enhanced fluorescence quenching. The field of triazole-based chemosensors, often synthesized via "click" chemistry, demonstrates a powerful and modular approach to creating sensors for various metal cations and anions, a strategy that could be applied to the this compound scaffold. researchgate.net

Table 4: Examples of Chromene and Coumarin-Based Chemosensors

Sensor Base Analyte Sensing Mechanism Limit of Detection
Coumarin Sn2+ Chelation Enhanced Quenching 3.89 μM

Applications in Energy-Related Technologies (e.g., Solar Cells, Fuel Additives)

The application of this compound and its derivatives in energy-related technologies is an emerging area with significant potential. The strong absorption and emission properties of these compounds make them candidates for use in solar energy collection systems. Coumarin dyes, in general, are known for their ability to act as fluorescent solar energy collectors. researchgate.net In this application, the dye absorbs sunlight at shorter wavelengths and re-emits it at longer wavelengths, which can then be more efficiently captured by a photovoltaic cell.

While direct research on this compound in solar cells is not widely reported, its photophysical properties are aligned with the requirements for dye-sensitized solar cells (DSSCs). In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor material, initiating the flow of electric current. The broad absorption and high molar absorptivity of coumarin-type dyes are beneficial for this process.

In the context of fuel additives, certain organic compounds can be used to improve combustion efficiency or act as tracers. While there is no specific information in the provided search results on the use of this compound as a fuel additive, its fluorescence could potentially be used for fuel marking or tracing applications. Further research is needed to explore the viability and efficiency of this compound in these energy-related fields.

Future Research Directions and Translational Perspectives

Development of Novel Derivatization Strategies for Enhanced Bioactivity

One prominent approach is the Claisen-Schmidt condensation, which has been used to prepare benzo[f]coumarin chalcones. These intermediates can then be further modified, for instance, by esterification with bioactive molecules like non-steroidal anti-inflammatory drugs (NSAIDs) to create hybrid compounds with potentially synergistic effects. researchgate.net Other strategies involve incorporating different heterocyclic rings, which are known to possess diverse pharmacological properties, into the benzocoumarin nucleus. mdpi.com For example, derivatives incorporating pyran, pyridine (B92270), thiazole (B1198619), and pyrazole moieties have been synthesized and shown to exhibit significant anticancer activities. mdpi.commdpi.com

Microwave-assisted synthesis represents a modern and efficient method for generating these derivatives, often leading to higher yields and shorter reaction times compared to conventional methods. mdpi.com These advanced synthetic techniques enable the rapid production of a diverse range of analogs for biological screening. Structure-activity relationship (SAR) studies on these new derivatives are crucial for identifying the chemical features that are essential for their biological effects, guiding the design of next-generation compounds with improved therapeutic profiles. nih.gov

Table 1: Derivatization Strategies for Chromene Scaffolds

Strategy Reagents/Methods Resulting Derivatives Potential Bioactivity Enhancement
Claisen-Schmidt Condensation 2-acetyl-3H-benzo[f]chromen-3-one, Substituted Aldehydes Chalcone (B49325) Intermediates Precursors for various heterocyclic compounds researchgate.net
Heterocycle Incorporation 3-(2-bromoacetyl)-2H-chromen-2-one, various reagents Pyran, Pyridine, Thiophene, Thiazole, Pyrazole derivatives Introduction of new pharmacophores to modulate activity mdpi.com
Microwave-Assisted Synthesis One-pot, multi-component reactions Spiro compounds, Conjugated motifs Efficient synthesis, improved yields mdpi.com
Hybridization Esterification with NSAIDs (e.g., Diclofenac) NSAID-benzocoumarin hybrids Potential for dual-action or synergistic therapeutic effects researchgate.net
Click Chemistry Organic azides, Alkenes 1,2,3-Triazole derivatives Incorporation of stable, biologically active linkers researchgate.net

Advanced Computational Approaches for Predictive Modeling

Computational methods are indispensable tools in modern drug discovery, offering the ability to predict the biological activity and interaction of molecules with their targets, thereby saving time and resources. For 2-Phenylbenzo[f]chromen-3-one and its derivatives, molecular docking and other in silico models are critical for rational drug design.

Molecular docking studies can simulate the binding of these compounds to the active sites of various enzymes and receptors. For instance, derivatives of the related 3-phenylcoumarin have been docked into the active site of cytochrome P450 enzymes like CYP2A13 to understand their metabolism and potential interactions. jyu.fi Similarly, novel thiazolyl-coumarins have been assessed via molecular docking against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, with some derivatives showing high binding scores comparable to approved drugs like Sorafenib. mdpi.com These studies provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and can guide the design of derivatives with enhanced potency.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. utupub.fi By analyzing a series of derivatives, QSAR models can identify the physicochemical properties (e.g., hydrophobicity, electronic effects, steric factors) that are most influential for a desired biological outcome. This predictive power allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing.

Exploration of New Biological Targets and Therapeutic Areas

The broader family of coumarins and chromenes exhibits an extensive range of pharmacological activities, suggesting that this compound derivatives could be effective against a multitude of diseases. mdpi.comnih.gov While anticancer activity is a major focus, with derivatives showing cytotoxicity against various cancer cell lines including breast, lung, and melanoma, the therapeutic potential extends far beyond oncology. mdpi.comresearchgate.net

The structural scaffold is present in compounds with antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticoagulant properties. researchgate.netnih.gov Future research should aim to systematically screen this compound and its analogs against a diverse panel of biological targets to uncover novel therapeutic applications. This could include enzymes, receptors, and signaling pathways implicated in neurodegenerative diseases, metabolic disorders, and infectious diseases. For example, benzothiazole derivatives, which can be synthesized from chromene precursors, have shown promise as neuroprotective agents and CNS modulators. mdpi.com The exploration of these compounds as inhibitors of enzymes like monoamine oxidase B (MAO-B) or acetylcholinesterase could open new avenues for treating conditions such as Parkinson's and Alzheimer's disease. researchgate.net

Table 2: Potential Biological Targets and Therapeutic Areas

Therapeutic Area Potential Biological Target(s) Supporting Evidence from Related Compounds
Oncology VEGFR-2, MEK1 Kinase, Tubulin Thiazolyl-coumarins inhibit VEGFR-2; benzopyran-2-ones inhibit MEK1 mdpi.commdpi.com
Infectious Diseases Bacterial and Fungal Enzymes Chromene-based triazoles show potent antimicrobial activity researchgate.net
Inflammatory Disorders Cyclooxygenase (COX) enzymes Hybridization with NSAIDs suggests anti-inflammatory potential researchgate.net
Neurodegenerative Diseases Acetylcholinesterase, Monoamine Oxidase B (MAO-B) Benzo[f]coumarin derivatives designed as acetylcholinesterase inhibitors researchgate.net
Viral Diseases HIV Protease, Reverse Transcriptase Coumarins have shown anti-HIV activity nih.gov

Challenges in Optimizing Potency and Selectivity for Preclinical Studies

A critical step in translating a promising compound from the laboratory to the clinic is the rigorous process of preclinical optimization. This involves fine-tuning the molecule's structure to maximize its potency against the intended target while minimizing its effects on other targets to reduce potential side effects.

Structure-activity relationship (SAR) studies are fundamental to this process. A systematic investigation of how different substituents on the this compound core affect biological activity can reveal key insights. For example, SAR studies on benzothiazole-phenyl analogs have shown that the position of trifluoromethyl groups on the aromatic rings is well-tolerated by target enzymes but does not necessarily improve metabolic stability. nih.govescholarship.org This highlights a common challenge: modifications that improve potency may negatively impact pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).

Achieving selectivity is another major hurdle. A compound may interact with multiple related proteins (e.g., different kinase isoforms), leading to off-target effects. The challenge lies in designing derivatives that can discriminate between these targets. This often requires a deep understanding of the structural differences between the target active sites, aided by computational modeling and X-ray crystallography. Overcoming these challenges is essential for developing a compound with a suitable therapeutic window for safe and effective use in preclinical and, eventually, clinical studies.

Integration of Multi-Omics Data for Comprehensive Understanding

To fully comprehend the biological impact of this compound and its derivatives, a systems biology approach is necessary. frontiersin.orgnih.gov This involves integrating data from multiple "omics" technologies—genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles)—to build a holistic picture of the compound's mechanism of action. nih.govmdpi.com

When a cell or organism is exposed to a compound, it triggers a cascade of molecular changes. Transcriptomics can reveal which genes are turned on or off, proteomics can identify changes in protein expression and post-translational modifications, and metabolomics can measure shifts in metabolic pathways. nih.govresearchgate.net By integrating these large datasets, researchers can move beyond a single-target perspective and understand the broader network effects of the compound. nih.gov

This comprehensive approach can help to:

Elucidate Mechanism of Action: Identify the key signaling and metabolic pathways perturbed by the compound. qub.ac.uk

Discover Off-Target Effects: Uncover unintended molecular interactions that could lead to toxicity.

Identify Biomarkers: Find molecular signatures that indicate a response to the compound, which is valuable for patient selection in clinical trials.

Computational tools and network analysis are used to connect the dots between the different omics layers, creating models that can predict a compound's phenotypic effects from its molecular interactions. researchgate.net Applying this integrative strategy to this compound research will be crucial for a deeper understanding of its therapeutic potential and for advancing the most promising candidates toward clinical application.

Q & A

Q. Table 1: Representative Synthesis Conditions

SubstrateReaction ConditionsYieldReference
2-Acetyl-3H-benzo[f]chromen-3-one + 4-hydroxybenzaldehydeNaOH, ethanol, 60°C, 6 hr75%
2-Acetyl derivative + 4-fluorobenzaldehydeMicrowave irradiation, 150 W, 10 min85%

How can spectroscopic and crystallographic data be systematically analyzed to confirm the structure of this compound derivatives?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Key signals include the carbonyl (C=O) resonance at ~180 ppm and aromatic protons in the 6.5–8.5 ppm range. For example, 2-benzoyl-3H-benzo[f]chromen-3-one shows distinct ethyl group signals at δ 1.44 (t) and 4.46 (q) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refinement. Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate was resolved with an R-factor of 0.039 using SHELXL-2018 .

Advanced Consideration :
Cross-validate NMR data with computational methods (DFT calculations) to address discrepancies in peak assignments, especially for tautomeric forms .

What strategies are employed to enhance the bioactivity of this compound derivatives?

Q. Advanced Research Focus

  • Structural hybridization : Attach pharmacophores like NSAIDs (e.g., ibuprofen) via esterification to improve antimicrobial or anti-inflammatory activity. Jaber et al. (2020) reported enhanced cytotoxicity against cancer cells by conjugating chalcone derivatives with drug moieties .
  • Metal complexation : Schiff base derivatives (e.g., with benzothiazole hydrazones) form transition metal complexes (Cu²⁺, Zn²⁺) to boost antimicrobial potency .

Q. Table 2: Bioactivity Optimization Approaches

Derivative TypeModificationBioactivity ImprovementReference
Chalcone-NSAID hybridsEsterification with diclofenac2-fold ↑ in cytotoxicity
Schiff base-metal complexesCu²⁺ coordination50% ↓ in bacterial growth

How can microwave irradiation optimize the synthesis of this compound derivatives?

Advanced Research Focus
Microwave-assisted synthesis reduces reaction time from hours to minutes. For example, 2-(4-fluorobenzyl)pyrimidin-4-yl derivatives were synthesized in 10 minutes under 150 W irradiation, achieving 85% yield vs. 60% via conventional heating . Key parameters:

  • Power : 100–200 W for controlled heating.
  • Solvent selection : Polar solvents (DMF, ethanol) enhance microwave absorption.

How should researchers address contradictions in crystallographic or spectroscopic data across studies?

Q. Advanced Research Focus

  • Data reconciliation : Use SHELXPRO to refine twinned or low-resolution datasets. For example, SHELXL’s robust algorithms resolve ambiguities in hydrogen bonding networks .
  • Multi-method validation : Pair XRD with FT-IR and mass spectrometry to confirm functional groups and molecular weight .
  • Open data practices : Share raw diffraction data (e.g., via CCDC) for independent validation, aligning with FAIR principles .

What computational tools aid in predicting the reactivity of this compound derivatives?

Q. Advanced Research Focus

  • DFT calculations : Model electrophilic substitution patterns using Gaussian09 at the B3LYP/6-31G(d) level to predict regioselectivity in chalcone formation .
  • Molecular docking : AutoDock Vina assesses binding affinity of derivatives with target proteins (e.g., COX-2 for anti-inflammatory activity) .

How can reaction mechanisms for derivatization be experimentally validated?

Q. Advanced Research Focus

  • Kinetic studies : Monitor intermediates via LC-MS during esterification to confirm nucleophilic acyl substitution pathways .
  • Isotopic labeling : Use ¹⁸O-labeled water in hydrolysis assays to trace oxygen incorporation in degradation products .

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